A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Introduction: The Rising Prominence of Pyrazolopyridines in Drug Discovery
The landscape of modern medicinal chemistry is characterized by an unceasing quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the pyrazolopyridine nucleus has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Structurally analogous to purines, pyrazolopyridine derivatives have been shown to act as antagonists in crucial biological pathways, leading to their investigation as potent anticancer, antileishmanial, and antiviral agents.[1][2][3] The compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, in particular, represents a key exemplar of this class, serving as a foundational building block for the synthesis of more complex and targeted therapeutic agents.[4]
This technical guide provides an in-depth exploration of the core physicochemical properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Understanding these fundamental characteristics is of paramount importance for researchers, scientists, and drug development professionals, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.[5][6] This document will not only present the available data for this compound but will also delve into the well-established experimental methodologies for determining these critical parameters, thereby offering a comprehensive resource for its application in drug discovery and development.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern how a molecule behaves in a biological system and are critical for optimizing its drug-like properties. The key physicochemical properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄ | [7][8] |
| Molecular Weight | 162.19 g/mol | [7][8] |
| CAS Number | 56984-52-2 | [8] |
| Calculated logP (XLogP3) | 1.2 | [7][8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 0 | [8] |
| Physical Form | Solid | [9] |
Experimental Determination of Physicochemical Properties
The data presented above provides a foundational understanding of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. However, for drug development purposes, experimentally determined values are indispensable. The following sections detail the standard, field-proven protocols for measuring key physicochemical parameters.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11][12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: An excess amount of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed, inert container.[13] The use of a buffer is crucial as the pH can significantly influence the solubility of ionizable compounds.[12]
-
Equilibration: The container is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[13]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to sediment the undissolved solid.[12]
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is then appropriately diluted and the concentration of the dissolved compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][14]
Caption: Workflow for the shake-flask solubility assay.
Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter influencing membrane permeability, protein binding, and metabolic clearance.[15] It is commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[16] The shake-flask method is a widely accepted technique for experimental LogP/LogD determination.[15]
Experimental Protocol: Shake-Flask Method for LogD Determination
-
Phase Preparation: Equal volumes of n-octanol (as the lipid phase mimic) and an aqueous buffer (e.g., PBS at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[16][17]
-
Partitioning: A known amount of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a sealed container and agitated for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two immiscible liquids.[17]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: A sample is carefully taken from each phase and the concentration of the compound is determined using a suitable analytical technique like HPLC-UV or LC-MS.[17][18]
-
Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[15]
Caption: Workflow for shake-flask LogD determination.
Ionization Constant (pKa)
The ionization constant (pKa) is a measure of the acidity or basicity of a compound and dictates the extent of its ionization at a given pH.[19] This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[5][6] Several methods can be employed for pKa determination, with UV-visible spectroscopy being a common and accessible technique.[19]
Experimental Protocol: pKa Determination by UV-Visible Spectroscopy
-
Solution Preparation: A stock solution of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is prepared in a suitable solvent (e.g., methanol or DMSO).
-
pH Titration: A series of buffered aqueous solutions covering a wide pH range (e.g., pH 2 to 12) are prepared. A small, constant aliquot of the stock solution is added to each buffer.
-
Spectroscopic Measurement: The UV-visible absorption spectrum of the compound in each buffer is recorded. Changes in the absorption spectrum (e.g., shifts in λmax or changes in absorbance) are observed as the pH changes and the ionization state of the molecule is altered.
-
Data Analysis: The absorbance at a specific wavelength where the neutral and ionized forms have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[19]
For compounds with low solubility or complex ionization behavior, alternative methods such as capillary electrophoresis or potentiometric titration can be employed.[20][21]
Chemical Stability
Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[22][23] Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and products.[24][25]
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Solutions of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are prepared and exposed to a range of stress conditions, including:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Thermal stress: Elevated temperature (e.g., 60°C) in the solid state and in solution.[22]
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). The percentage of the remaining parent compound and the formation of any degradation products are quantified.[22]
Caption: Forced degradation study workflow.
Conclusion and Future Directions
The physicochemical properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine detailed in this guide provide a critical foundation for its advancement in drug discovery programs. The presented experimental protocols offer robust and validated methodologies for the in-house determination of these essential parameters. A comprehensive understanding of solubility, lipophilicity, ionization, and stability is non-negotiable for the successful translation of a promising lead compound into a viable clinical candidate. Future work should focus on the experimental validation of the computed properties and a thorough investigation of the compound's solid-state characteristics, such as polymorphism, which can significantly impact its biopharmaceutical performance. As the pyrazolopyridine scaffold continues to yield novel therapeutic agents, a meticulous characterization of its fundamental physicochemical properties will remain a cornerstone of successful drug development.
References
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
-
Al-Ibraheemi, Z., & Al-Zuhairi, A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 136-150. [Link]
-
Arigo, L. (2023). How to Conduct Stability Studies for Small Molecule Drugs. LinkedIn. [Link]
-
de Mello, H., et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry, 47(22), 5427–5432. [Link]
-
Kopp, M., et al. (2007). Determination of pKa Values by Liquid Chromatography. LCGC North America, 25(4), 322-330. [Link]
-
Baran, P., et al. (2001). Determination of pKa values of basic new drug substances by CE. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 5-13. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]
-
Al-Ibraheemi, Z., & Al-Zuhairi, A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
-
Slideshare. (2018). solubility experimental methods.pptx. Slideshare. [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 28-31. [Link]
-
JoVE. (2018). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]
-
Agilent Technologies. (2017). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
CoLab. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. CoLab. [Link]
-
PubChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem. [Link]
-
LookChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. LookChem. [Link]
-
PCI Pharma Services. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. PCI Pharma Services. [Link]
-
Particle Sciences. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Particle Sciences. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. BioMed Research International, 2013, 1-2. [Link]
-
ResearchGate. (n.d.). Pyrazolopyridine‐thioglycoside derivatives with good antiproliferative activity. ResearchGate. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Utility of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in Heterocyclic Synthesis. ResearchGate. [Link]
-
ACS Omega. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]
-
MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine|lookchem [lookchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. acdlabs.com [acdlabs.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. enamine.net [enamine.net]
- 18. agilent.com [agilent.com]
- 19. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 20. academic.oup.com [academic.oup.com]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 23. seed.nih.gov [seed.nih.gov]
- 24. pharmtech.com [pharmtech.com]
- 25. biopharminternational.com [biopharminternational.com]
